molecular formula C19H14ClN3 B2461064 (4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine CAS No. 742-71-2

(4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine

Cat. No. B2461064
CAS RN: 742-71-2
M. Wt: 319.79
InChI Key: DODPHFHLGDVPDB-XDJDQNRRSA-N
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Description

The compound you mentioned seems to be a derivative of benzylidene compounds . Benzylidene compounds are derivatives of benzylidene, and they are often used as protecting groups in synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of benzylidene compounds can vary depending on the substituents. For example, dibenzylideneacetone is (PhCH=CH)2CO .


Chemical Reactions Analysis

Benzylidene compounds can participate in various chemical reactions. For instance, Knoevenagel condensation is a well-known reaction for the formation of a carbon–carbon double bond that is widely used both in academic organizations and in the agrochemical, pharmaceutical, and perfume industries .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylidene compounds can vary greatly depending on their structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Properties

Chalcones, to which this compound belongs, form a class of flavonoid-like phenolic compounds. Naturally occurring chalcones have been investigated for their potential anticancer effects. Their unique chemical structure and ease of modification have inspired the synthesis of chalcone derivatives. These synthetic analogs often exhibit similar bioactivities to their natural counterparts but with enhanced potency and reduced toxicity . Researchers have explored the anticancer potential of (4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine and its derivatives.

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. The addition of a chlorine functionality at the C-4’ position of this compound could enhance its antifungal potency. Studies have demonstrated that (E)-2-(4’-chloro-benzylidene)-1-tetralone, a derivative of our compound, exhibits better antifungal activity than the positive control ketoconazole .

Nonlinear Optical Properties

Organic materials with aromatic rings, such as chalcones, are of interest in nonlinear optics. These compounds can be studied using techniques like degenerate four-wave mixing (DFWM) and Z-scan. Investigating the nonlinear optical properties of (4-Chloro-benzylidene)-(4-phenylazo-phenyl)-amine derivatives could lead to applications in high-resolution spectroscopy and laser printing .

Photonic Applications

Chalcones and their derivatives have potential applications in photonics. Their large band gap, thermal stability, and tailored flexibility make them suitable for use in optical devices, remote sensing, and chemical sensing .

Bioinspired Drug Discovery

The bioinspired synthesis of chalcone derivatives opens up new chemical space for drug discovery. By modifying the chalcone scaffold, researchers can create novel compounds with potential therapeutic applications. Investigating the interactions of these derivatives at the biomolecular level is crucial for understanding their mechanisms of action .

Mechanism of Action

The mechanism of action of benzylidene compounds can vary depending on their structure and the context in which they are used. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with benzylidene compounds can vary depending on their structure and how they are used. It’s important to consult the appropriate safety data sheets or other resources for specific information .

Future Directions

The future directions for research and development of benzylidene compounds are vast, given their wide range of applications in various fields. For example, they are used as intermediates in the synthesis of heterocyclic compounds of biological importance .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODPHFHLGDVPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501038104
Record name Benzenamine, N-[(4-chlorophenyl)methylene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

742-71-2
Record name Benzenamine, N-[(4-chlorophenyl)methylene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501038104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-CHLORO-BENZYLIDENE)-(4-PHENYLAZO-PHENYL)-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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